6-Hydroxy-1-methyl-4-(4-nitrophenyl)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one

Description

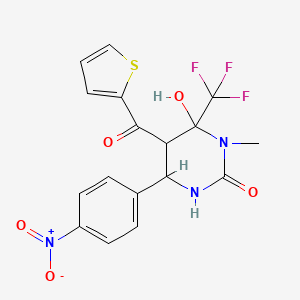

6-Hydroxy-1-methyl-4-(4-nitrophenyl)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one is a diazinan-2-one derivative featuring a nitroaryl group, a thiophene-carbonyl moiety, and a trifluoromethyl substituent.

Properties

IUPAC Name |

6-hydroxy-1-methyl-4-(4-nitrophenyl)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O5S/c1-22-15(25)21-13(9-4-6-10(7-5-9)23(27)28)12(16(22,26)17(18,19)20)14(24)11-3-2-8-29-11/h2-8,12-13,26H,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDFXIAAFEUNZRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)NC(C(C1(C(F)(F)F)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-Hydroxy-1-methyl-4-(4-nitrophenyl)-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic molecule featuring multiple functional groups that contribute to its biological activity. This article explores its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The structure includes:

- A trifluoromethyl group, which enhances lipophilicity and biological activity.

- A nitrophenyl moiety that may contribute to its reactivity and interaction with biological targets.

- A thiophene ring that is known for its role in various pharmacological activities.

| Property | Value |

|---|---|

| Molecular Weight | 395.36 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | Not specified |

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, thieno[2,3-b]thiophene derivatives have been reported to possess antitumor activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. In vitro studies have shown that these compounds can effectively target various cancer cell lines, including breast and lung cancers.

Case Study: Antitumor Effects

A study evaluated the effects of a related thienopyrimidine compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds containing thiophene rings have been documented to exhibit antibacterial and antifungal activities.

Research Findings

In a recent study, derivatives of thiophene were tested against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, thienopyrimidine derivatives have been investigated for their ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme crucial for fatty acid metabolism.

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetyl-CoA Carboxylase | Competitive | 25 |

| Carbonic Anhydrase | Non-competitive | 15 |

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : Activation of caspases leading to programmed cell death.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.

- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells.

Proposed Mechanism

Comparison with Similar Compounds

Structural Comparisons

The compound shares a diazinan-2-one core with several analogs but differs in substituent groups, which influence reactivity and stability:

*Hypothetical formula based on naming conventions; †Calculated from formula.

Key Observations :

- Heterocyclic Moieties : The thiophene-2-carbonyl group (target compound and ) may confer greater π-π stacking capacity compared to furan () or carboxylate ester () substituents.

- Trifluoromethyl : Common to all compounds, this group enhances metabolic stability and lipophilicity .

Physicochemical Properties

- Crystallography: The triclinic system ($P\overline{1}$) observed in implies a non-planar puckered ring, consistent with Cremer-Pople puckering parameters () .

- Solubility : The ethyl carboxylate in may improve aqueous solubility compared to the hydrophobic thiophene-carbonyl and nitrophenyl groups in the target compound.

- Thermal Stability: Trifluoromethyl and aromatic groups likely increase melting points relative to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.